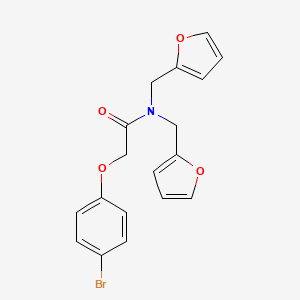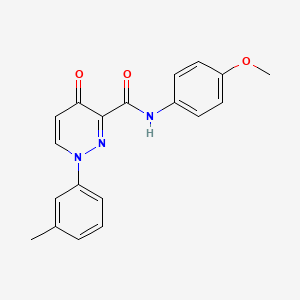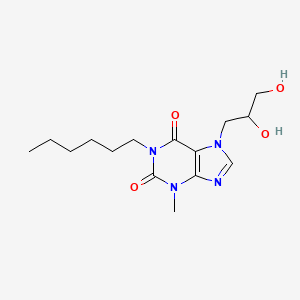![molecular formula C11H15N5O2 B11389969 3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B11389969.png)
3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a butanamide moiety
Vorbereitungsmethoden
The synthesis of 3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the Dimroth rearrangement of triazolo[4,3-a]pyrimidines to form the desired triazolo[1,5-a]pyrimidine system . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron(III) chloride for mild oxidation and orthoesters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aminopyrimidine Schiff bases can lead to the formation of triazolo[1,5-a]pyrimidine systems .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antibacterial, antifungal, and antitumor agent . In medicine, derivatives of this compound have shown promise in the treatment of Alzheimer’s disease and insomnia . Additionally, it has applications in agriculture as an effective bactericide against phytopathogenic bacteria .
Wirkmechanismus
The mechanism of action of 3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s triazolopyrimidine core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can act as a calcium channel modulator or a corticotropin-releasing factor 1 receptor antagonist . These interactions result in the modulation of cellular processes, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-methyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide include other triazolopyrimidines such as 5-methyl-7-hydroxy-1,3,4-triazaindolizine and 7-hydroxy-5-methyl-1,3,4-triazaindolizine . These compounds share a similar core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15N5O2 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
3-methyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)4-8(17)13-10-14-11-12-7(3)5-9(18)16(11)15-10/h5-6H,4H2,1-3H3,(H2,12,13,14,15,17) |
InChI-Schlüssel |
MKJFECNGHQIRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389889.png)
![3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11389893.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389905.png)

![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389911.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389913.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11389914.png)
![methyl [3-(3-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11389924.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B11389939.png)
![Methyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11389952.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11389965.png)
![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B11389970.png)
